2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
CAS No.:
Cat. No.: VC18367956
Molecular Formula: C11H14N2OS
Molecular Weight: 222.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2OS |
|---|---|
| Molecular Weight | 222.31 g/mol |
| IUPAC Name | 2-tert-butyl-4H-1,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C11H14N2OS/c1-11(2,3)13-10(14)12-8-6-4-5-7-9(8)15-13/h4-7H,1-3H3,(H,12,14) |
| Standard InChI Key | NWKWTVLZSQNLPB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1C(=O)NC2=CC=CC=C2S1 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name, 2-tert-butyl-4H-1,2,4-benzothiadiazin-3-one, reflects its bicyclic structure, which combines a benzene ring fused to a 1,2,4-thiadiazinone moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2089034-24-0 |
| Molecular Formula | C₁₁H₁₄N₂OS |
| Molecular Weight | 222.31 g/mol |
| SMILES Notation | CC(C)(C)N1C(=O)NC2=CC=CC=C2S1 |
| InChI Key | NWKWTVLZSQNLPB-UHFFFAOYSA-N |
The tert-butyl group at the 2-position introduces steric bulk, which influences reactivity and intermolecular interactions. X-ray crystallography of analogous compounds, such as benzoimidazo-triazine derivatives, reveals planar aromatic systems with substituents affecting packing and stability .
Synthesis and Reactivity
Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient thiadiazinone ring and the tert-butyl group. Key reactions include:
-
Nucleophilic Substitution: The sulfur atom and adjacent nitrogen sites are susceptible to alkylation or arylation .
-
Ring-Opening Reactions: Under acidic conditions, the thiadiazinone ring may cleave to yield sulfonamide derivatives .
For example, in HIV-1 CA inhibitors, similar thiadiazinones underwent substitution at the 4-position to introduce pharmacophoric groups .
Applications in Pharmaceutical Research
Role as a Building Block
2-(tert-Butyl)-2H-benzo[e] thiadiazin-3(4H)-one is marketed as a synthetic intermediate for drug discovery. Its rigid scaffold and sulfur atom make it valuable for:
-
Antiviral Agents: Thiadiazinone derivatives exhibit inhibitory activity against HIV-1 by targeting capsid assembly . Compound 11l (EC₅₀ = 0.09 μM) demonstrated 5.78-fold greater potency than the reference drug PF-74 .
-
Antifungal Agents: Benzoimidazo-triazine analogues showed moderate activity against Candida albicans (MIC = 8–32 μg/mL) .
Structure-Activity Relationships (SAR)
Modifications to the thiadiazinone core significantly impact bioactivity:
-
Substituent Effects: Electron-withdrawing groups (e.g., halogens) at the 7-position enhance antiviral potency, while electron-donating groups (e.g., methoxy) reduce it .
-
Steric Considerations: The tert-butyl group improves metabolic stability by shielding reactive sites .
Physicochemical and Pharmacokinetic Properties
Metabolic Profile
While specific data are unavailable, analogues like 11l showed improved metabolic stability in human liver microsomes (HLM) compared to earlier derivatives, with t₁/₂ values increasing from 12.3 to 18.7 minutes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume